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Compound of Interest

Compound Name: 3-Acetamido-4-methylbenzoic acid

Cat. No.: B184020

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 3-Acetamido-4-methylbenzoic acid (Ci0H11NOs, CAS No: 6946-14-1). Due to the
limited availability of experimentally-derived public data, this report primarily utilizes predicted
spectroscopic information alongside established methodologies to serve as a valuable
resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug
development.

Molecular Structure and Properties

o |[UPAC Name: 3-Acetamido-4-methylbenzoic acid

e Molecular Formula: C10H11NOs

e Molecular Weight: 193.20 g/mol

e Synonyms: 3-Acetylamino-4-methylbenzoic acid, 3-acetamido-p-toluic acid

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 3-Acetamido-4-
methylbenzoic acid. These predictions are based on established computational models and
provide expected values for key spectroscopic parameters.
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'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Chemical Shifts () in ppm

Proton Assignment Prédicted Chemical Multiplicity COlep|ing Constant
Shift (ppm) (J) in Hz

H-2 8.2-8.0 d ~2

H-5 7.8-7.6 dd ~8, 2

H-6 73-71 d ~8

-COOH 12.0-11.0 s (br)

-NH 9.8-9.5 s (br)

-C(=0)CHs 22-20 s

Ar-CHs 24-22 S

Note: Predicted shifts are relative to TMS (Tetramethylsilane) at 0.00 ppm. Solvent effects can
cause variations.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted 13C NMR Chemical Shifts (d) in ppm
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Carbon Assignment Predicted Chemical Shift (ppm)
-COOH 168 - 166
-C=0 (Amide) 170 - 168
C-1 132 - 130
C-2 128 - 126
C-3 140 - 138
C-4 136 - 134
C-5 126 - 124
C-6 130 - 128
Ar-CHs 20-18
-C(=O)CHs 25-23

Note: Predicted shifts are relative to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies (cm~1)
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Predicted Wavenumber

Functional Group Intensity
(cm~)

O-H (Carboxylic Acid) 3300 - 2500 Broad

N-H (Amide) 3350 - 3250 Medium

C-H (Aromatic) 3100 - 3000 Medium

C-H (Aliphatic) 3000 - 2850 Medium

C=0 (Carboxylic Acid) 1710 - 1680 Strong

C=0 (Amide I) 1680 - 1650 Strong

N-H bend (Amide II) 1550 - 1510 Medium

C=C (Aromatic) 1600 - 1450 Medium-Strong

Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Major Fragments

m/z Proposed Fragment Notes
193 [M]*+ Molecular lon
178 [M - CHs]* Loss of a methyl radical
Loss of ketene from the
151 [M - C2H20]* _
acetamido group
Loss of the carboxylic acid
134 [M - COOH - HJ*
group
106 [C7HsN]*
43 [CHsCOJ* Acetyl cation

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Acetamido-4-methylbenzoic
acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des or CDCIs). Add a small
amount of tetramethylsilane (TMS) as an internal standard (O ppm).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: pulse angle of 45-90°, longer acquisition and relaxation times
compared to *H NMR, and a significantly larger number of scans.

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder
and press it into a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
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o Record a background spectrum of the empty sample compartment (or clean ATR crystal).
o Place the sample in the beam path and record the sample spectrum.

o The final spectrum is the ratio of the sample spectrum to the background spectrum,
typically recorded in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or
liquid chromatography (LC-MS).

e lonization:

o Electron lonization (EI): Bombard the sample with a high-energy electron beam (typically
70 eV) to induce ionization and fragmentation. This is a common method for generating a
fragmentation pattern.

o Electrospray lonization (ESI): Dissolve the sample in a suitable solvent and spray it into
the mass spectrometer at a high voltage. This is a softer ionization technique that often
results in a prominent molecular ion peak with less fragmentation.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity
versus m/z.

Workflow and Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationships between the different techniques.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical
compound.
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Caption: Relationship between molecular structure and the information provided by different
spectroscopic techniques.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Acetamido-4-methylbenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184020#spectroscopic-data-nmr-ir-mass-of-3-
acetamido-4-methylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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